molecular formula C13H8Cl2O5S B139590 5-Hydroxythienilic acid CAS No. 90966-18-0

5-Hydroxythienilic acid

Cat. No. B139590
CAS RN: 90966-18-0
M. Wt: 347.2 g/mol
InChI Key: WBHMKGJXNGKCIY-UHFFFAOYSA-N
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Description

5-Hydroxythienilic acid (5-HTA) is a chemical compound that belongs to the class of thienyl-substituted pyridines. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.

Scientific Research Applications

5-Hydroxythienilic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune system regulation. In addition, 5-Hydroxythienilic acid has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of 5-Hydroxythienilic acid is not fully understood. However, studies have suggested that it may inhibit IDO by binding to the active site of the enzyme. This inhibition can lead to the accumulation of tryptophan and the production of kynurenine, which can modulate immune responses. In addition, 5-Hydroxythienilic acid has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

5-Hydroxythienilic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit antiviral and anti-inflammatory activities. In addition, 5-Hydroxythienilic acid has been investigated for its potential as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

One advantage of 5-Hydroxythienilic acid is its potential as a fluorescent probe for the detection of metal ions. This can be useful in various analytical applications. However, one limitation of 5-Hydroxythienilic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential as an IDO inhibitor has not been fully explored, and more research is needed to understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-Hydroxythienilic acid. One area of interest is its potential as an IDO inhibitor. More research is needed to understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. In addition, its potential as a fluorescent probe for the detection of metal ions can be further explored for various analytical applications. Overall, the study of 5-Hydroxythienilic acid holds promise for the development of new therapeutic agents and analytical tools.

Synthesis Methods

The synthesis of 5-Hydroxythienilic acid involves the reaction of 2-chloronicotinic acid with thiophenol in the presence of a base such as sodium hydroxide. The reaction yields 5-Hydroxythienilic acid as a yellow solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHMKGJXNGKCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238336
Record name 5-Hydroxythienilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxythienilic acid

CAS RN

90966-18-0
Record name 5-Hydroxythienilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxythienilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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